N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine
Description
N-{[4-(Dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 1-ethyl substitution on the pyrazole ring and a dimethylaminophenylmethyl group at the 4-position. While direct synthesis data for this compound are absent in the provided evidence, analogs with similar structural motifs (e.g., pyrazole cores linked to aromatic amines) are documented, enabling comparative analysis .
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C14H20N4/c1-4-18-11-13(10-16-18)15-9-12-5-7-14(8-6-12)17(2)3/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
DJPWCJQQCZZCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the dimethylamino group: The final step involves the reaction of the pyrazole derivative with 4-(dimethylamino)benzyl chloride under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine. For instance, a compound with similar structural features was evaluated for its efficacy against various cancer cell lines. It demonstrated significant growth inhibition rates against several types of cancer cells, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further research is necessary to elucidate specific pathways involved .
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies indicate favorable pharmacokinetic profiles, suggesting good bioavailability and distribution characteristics .
Case Study 1: Antitumor Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were tested for their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, leading to further investigations into their structure–activity relationships .
Case Study 2: Targeting Specific Cancer Types
Another study focused on the application of pyrazole derivatives in targeting specific cancer types such as breast and lung cancer. The findings demonstrated that compounds similar to this compound could significantly inhibit tumor growth in preclinical models .
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
- Structure: Features a 1,3-dimethylpyrazole core linked to a dimethylaminophenyl group via a methylene bridge.
- The dimethylamino group on the phenyl ring is retained, suggesting similar electronic properties .
Compound B : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole substituted with a pyridin-3-yl group at position 1 and a cyclopropylamine at position 4.
- Key Differences: The pyridinyl group introduces aromatic nitrogen, altering electronic distribution compared to the dimethylaminophenyl group in the target compound. The cyclopropylamine substituent may confer rigidity, affecting binding affinity in biological systems .
Compound C : 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine
- Structure : Pyrazole substituted with 3,5-dimethyl groups and a methyl-ethylamine side chain.
- The methyl-ethylamine group may enhance hydrophilicity compared to the target compound’s benzyl-linked amine .
Physicochemical and Spectroscopic Properties
Biological Activity
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N4, with a molecular weight of 272.39 g/mol. Its structure features a pyrazole ring, a dimethylamino group, and a phenylmethyl substituent, which contribute to its unique chemical properties and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H24N4 |
| Molecular Weight | 272.39 g/mol |
| Key Functional Groups | Pyrazole, Dimethylamino, Phenylmethyl |
Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Its mechanism of action likely involves binding to specific molecular targets, thereby modulating their activity and influencing downstream signaling pathways. This interaction could lead to significant changes in cellular functions, making it a candidate for therapeutic applications such as anti-inflammatory and anticancer treatments .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. For instance, in vitro studies have shown that certain pyrazole derivatives can inhibit the NF-κB signaling pathway, which is crucial for inflammatory responses .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro assays demonstrated that related pyrazole compounds showed significant inhibition of cancer cell proliferation. For example, one study reported that certain pyrazole derivatives displayed over 90% inhibition of cell growth in various cancer cell lines, including non-small cell lung cancer and colon cancer cells .
Table 2: Anticancer Activity Overview
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 54.25% | |
| HeLa (Cervical Cancer) | 38.44% | |
| NCI-H23 (Lung Cancer) | >90% | |
| HCT-15 (Colon Cancer) | >90% |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring or the phenyl group can significantly influence biological activity. For instance, the introduction of different alkyl or aryl groups at specific positions has been shown to enhance or diminish anticancer activity .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:
- Study on Anti-inflammatory Activity : A library of pyrazolo[1,5-a]quinazoline compounds was synthesized and screened for anti-inflammatory activity, revealing several candidates with IC50 values below 50 μM against LPS-induced NF-κB activation .
- Anticancer Efficacy : A compound structurally related to this compound was tested against multiple cancer cell lines, showing promising results with significant growth inhibition without toxicity to normal fibroblasts .
- Mechanistic Insights : Docking simulations have provided insights into how these compounds interact with target proteins like cyclooxygenase-2 (COX-2), which is implicated in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
